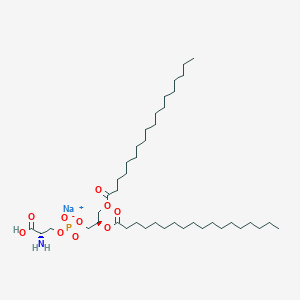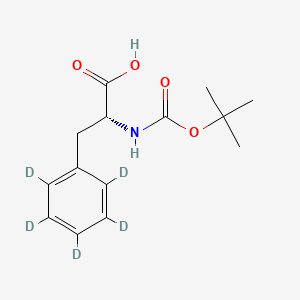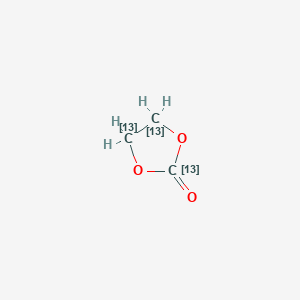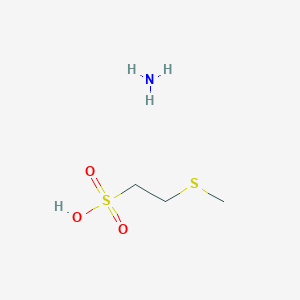
Methyl coenzyme M (ammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲基辅酶M(铵盐)是生物化学领域中的一种重要化合物,特别是在甲烷生成和甲烷厌氧氧化研究中。它是酶促过程中产生甲烷的关键成分,甲烷是一种重要的温室气体和能源。 该化合物参与产甲烷古菌中甲烷生成最后一步和厌氧甲烷营养古菌中甲烷氧化第一步 .
准备方法
合成路线和反应条件
甲基辅酶M(铵盐)的合成涉及复杂的生化途径。甲基辅酶M还原酶(MCR)催化甲烷生成的最后一步,将甲基辅酶M转化为甲烷。 此过程需要存在辅酶F430,一种含镍四吡咯辅基 .
工业生产方法
化学反应分析
反应类型
甲基辅酶M(铵盐)主要进行氧化还原反应。关键反应是甲基辅酶M在MCR催化下还原为甲烷。 此反应涉及电子和质子的转移,由辅酶F430中的镍中心促进 .
常用试剂和条件
甲基辅酶M的还原需要特定的条件,包括厌氧环境和辅酶F430的存在。 该反应高度依赖于镍中心的氧化还原状态,镍中心可以存在多种氧化态(Ni(I)、Ni(II)和Ni(III) .
主要产物
甲基辅酶M还原的主要产物是甲烷。 该反应是全球碳循环中的关键步骤,对能源生产和温室气体排放具有重大影响 .
科学研究应用
甲基辅酶M(铵盐)在科学研究中有多种应用:
作用机制
甲基辅酶M(铵盐)的作用机制涉及MCR的催化活性。该酶通过一系列氧化还原反应促进甲基辅酶M还原为甲烷。 辅酶F430中的镍中心在此过程中起着至关重要的作用,通过不同的氧化态循环以转移电子和质子 . 酶的活性位点和MCR独特的翻译后修饰对其功能至关重要 .
相似化合物的比较
甲基辅酶M(铵盐)因其在甲烷生成和甲烷厌氧氧化中的特殊作用而独一无二。类似的化合物包括:
辅酶F430: 一种含镍四吡咯,对MCR的活性至关重要.
甲氧基营养途径中间体: 参与从甲氧基化芳香族化合物生成甲烷的化合物.
其他含镍酶: 如一氧化碳脱氢酶和乙酰辅酶A合成酶,它们也参与全球碳和氮循环.
这些化合物在功能上具有一些相似性,但它们在各种生化途径中的特定作用和机制不同。
属性
CAS 编号 |
53501-94-3 |
|---|---|
分子式 |
C3H11NO3S2 |
分子量 |
173.3 g/mol |
IUPAC 名称 |
azane;2-methylsulfanylethanesulfonic acid |
InChI |
InChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3 |
InChI 键 |
FSGSBLDVKBYXIK-UHFFFAOYSA-N |
规范 SMILES |
CSCCS(=O)(=O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane](/img/structure/B12055068.png)
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)
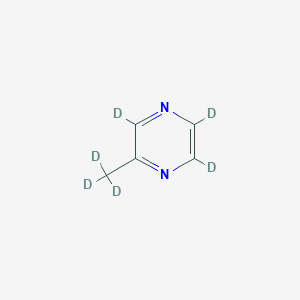
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)
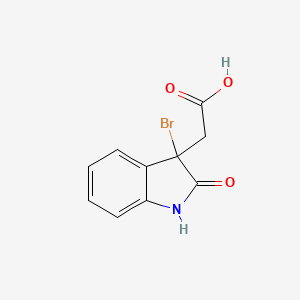




![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
